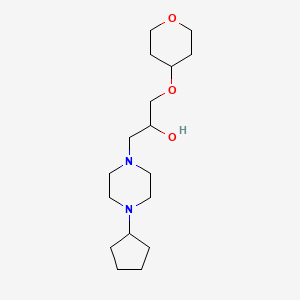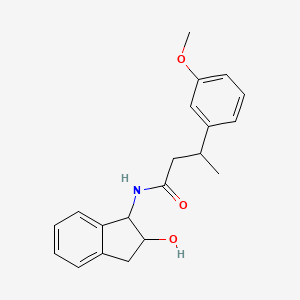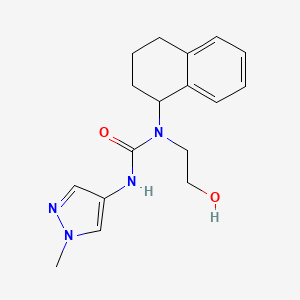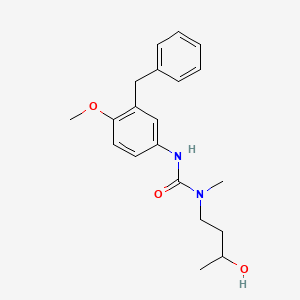
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol, also known as CPP-115, is a compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a range of effects on the brain and body.
Mécanisme D'action
As mentioned previously, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol acts as an inhibitor of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol can have a range of effects on the brain, including reducing seizure activity, decreasing anxiety, and potentially reducing addiction-related behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol are still being studied, but research has shown that it can have a range of effects on the brain and body. In addition to its potential therapeutic applications, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol has been shown to increase dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol in lab experiments is its specificity as a GABA transaminase inhibitor. This allows researchers to study the effects of GABA specifically, without interference from other neurotransmitters. However, one limitation of using 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol is its potential toxicity at high doses, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol. One area of interest is the development of new therapeutic applications for the compound, such as its potential use in the treatment of Parkinson's disease. Additionally, researchers are continuing to investigate the biochemical and physiological effects of 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol, which could provide new insights into the role of GABA in the brain. Finally, there is ongoing research into the development of new compounds that are similar to 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol but may have improved therapeutic properties.
Méthodes De Synthèse
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol can be synthesized using a variety of methods, including the reaction of 4-cyclopentylpiperazine with 3-(oxan-4-yloxy)propan-2-ol in the presence of a catalyst such as triethylamine. The resulting compound can then be purified using techniques such as column chromatography.
Applications De Recherche Scientifique
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol has been the subject of a number of scientific studies, with researchers investigating its potential therapeutic applications in the treatment of conditions such as epilepsy, addiction, and anxiety disorders. One study found that 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol was effective in reducing seizure activity in a mouse model of epilepsy, while another study demonstrated its potential as a treatment for cocaine addiction.
Propriétés
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c20-16(14-22-17-5-11-21-12-6-17)13-18-7-9-19(10-8-18)15-3-1-2-4-15/h15-17,20H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOIHYEBBIEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC(COC3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)
![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)
![2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B6640831.png)

![(3-Hydroxypiperidin-1-yl)-[2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6640853.png)

![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)
![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)

![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640899.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)